molecular formula C14H13BrFNO2 B5809940 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol

2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol

Cat. No. B5809940
M. Wt: 326.16 g/mol
InChI Key: GCQGWYITLNNDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is known for its unique chemical structure and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has a variety of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the reduction of inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol in lab experiments is its unique chemical structure. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol. One direction is to further investigate its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. Another direction is to investigate its potential use as an anti-inflammatory agent. Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol can reduce inflammation in the body, which may make it useful in the treatment of inflammatory diseases. Finally, future research could investigate the potential use of this compound in the treatment of neurodegenerative diseases. Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has neuroprotective properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol involves a series of chemical reactions. The starting materials for the synthesis are 3-fluoroaniline, 2-bromo-4-hydroxy-6-methoxyphenol, and formaldehyde. The reaction proceeds through a Mannich reaction, which involves the condensation of the amine and the phenol with formaldehyde. The resulting product is then brominated to yield 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol.

Scientific Research Applications

2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has been used in a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO2/c1-19-13-6-9(5-12(15)14(13)18)8-17-11-4-2-3-10(16)7-11/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQGWYITLNNDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC(=CC=C2)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5462807

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